Cedryl Acetate

Description

Cedranyl acetate has been reported in Artemisia annua, Artemisia argyi, and Chamaemelum nobile with data available.

Properties

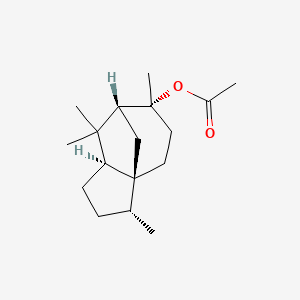

IUPAC Name |

[(1S,2R,5S,7R,8R)-2,6,6,8-tetramethyl-8-tricyclo[5.3.1.01,5]undecanyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-11-6-7-13-15(3,4)14-10-17(11,13)9-8-16(14,5)19-12(2)18/h11,13-14H,6-10H2,1-5H3/t11-,13+,14-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKQRXZEXPXXIG-DTWJZALFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@]13CC[C@@]([C@H](C3)C2(C)C)(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047204 | |

| Record name | Cedryl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-54-3, 61789-42-2 | |

| Record name | Cedryl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cedrol, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, 6-acetate, (3R,3aS,6R,7R,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cedryl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3R-(3α,3aβ,6α,7β,8aα)]-octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cedryl Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEDRYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WS0WJ9WNV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of Cedryl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedryl Acetate (CAS No. 77-54-3) is a sesquiterpenoid ester valued for its characteristic woody, cedar-like aroma.[1][2] While predominantly utilized in the fragrance and flavor industries as a fixative and scent component, its identity as a chiral molecule and reported biological activities, such as α-glucosidase inhibition, have drawn interest from the broader scientific community.[3][4] This document provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and logical workflows relevant to its synthesis and analysis.

Chemical Identity and Structure

This compound is the acetate ester of Cedrol, a sesquiterpene alcohol primarily derived from cedarwood oil.[5] The commercial product is often a mixture of isomers.[6]

-

IUPAC Name: [(1S,2R,5S,7R,8R)-2,6,6,8-tetramethyl-8-tricyclo[5.3.1.01,5]undecanyl] acetate[7]

-

Synonyms: Cedrol acetate, Cedranyl acetate, Acetic acid cedrol ester, 1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, acetate[4][7]

-

SMILES: C[C@@H]1CC[C@@H]2[C@]13CC--INVALID-LINK--C2(C)C">C@@(C)OC(=O)C[7][11]

Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the tables below. Values can vary slightly between suppliers due to isomeric ratios and purity.[8]

Table 1: General and Physical Properties

| Property | Value | References |

| Molecular Weight | 264.4 g/mol | [1][7][8][10] |

| Appearance | White to pale yellow solid or viscous liquid. | [6][9][12][13] |

| Odor | Woody, sharp, dry, cedar-like, slightly earthy. | [1][2][3][8][12] |

| Melting Point | 40 - 46 °C | [1][8][12][14][15][16] |

| Boiling Point | >200 °C (typically 200 - 203 °C) at 760 mmHg. | [1][6][8][12][14] |

| Flash Point | >94 °C | [6][13][17][18] |

Table 2: Measured and Calculated Properties

| Property | Value | References |

| Density / Specific Gravity | 0.976 - 1.016 g/mL at 20-25 °C | [1][6][8][12][16][17] |

| Refractive Index (n²⁰/D) | 1.491 - 1.503 at 20 °C | [1][6][8][12][16][17] |

| Vapor Pressure | 0.000489 mmHg at 23 °C | [6][19] |

| Log P (Octanol-Water) | 4.5 - 6.21 | [1][6][7][11] |

| Optical Activity [α]²⁰/D | +26±1°, c = 1% in ethanol | [1] |

| Assay (Purity) | 90 - 99% | [9][12] |

Table 3: Solubility Data

| Solvent | Solubility | References |

| Water | Insoluble (est. 0.5502 mg/L at 25 °C) | [9][12][13][14] |

| Ethanol | Soluble | [8][9][12][13][14] |

| Propylene Glycol | Poorly soluble | [8] |

| Organic Solvents (e.g., Diethyl Ether) | Readily soluble | [14] |

| Perfume Oils | Miscible | [8] |

Experimental Protocols

The following sections detail generalized methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol is used to determine the temperature range over which the solid phase of this compound transitions to a liquid.[6][12][14]

-

Sample Preparation: Ensure the this compound sample is dry and, if crystalline, finely powdered.

-

Capillary Loading: Introduce a small amount of the powdered sample into a thin-walled capillary tube, tapping gently to form a compact column of 2-3 mm at the sealed bottom.[18]

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus equipped with a heating block and a calibrated thermometer or temperature probe.

-

Heating:

-

Observation and Recording:

-

Record the temperature (T₁) at which the first droplets of liquid appear within the sample.

-

Record the temperature (T₂) at which the last solid particle completely liquefies.

-

The melting range is reported as T₁ - T₂. A sharp melting range (0.5-1.0 °C) is indicative of high purity.[12]

-

Density / Specific Gravity Determination

This protocol determines the mass per unit volume of this compound. Given its potential viscosity, methods must account for entrapped air.

-

Apparatus: A calibrated pycnometer (weight-per-gallon cup) or a digital density meter is required.[1][8] An analytical balance with sufficient resolution is also necessary.

-

Calibration: Calibrate the volume of the pycnometer using distilled water at a known temperature (e.g., 20 °C or 25 °C).

-

Sample Preparation:

-

If the sample is a viscous liquid, it may be gently warmed to reduce viscosity or diluted with a known volume of a suitable solvent of known density to release entrapped air.[8] The final density is then calculated by accounting for the dilution.

-

If the sample is solid, it must be melted by heating to a temperature just above its melting point.

-

-

Measurement:

-

Measure the tare weight of the clean, dry pycnometer.

-

Fill the pycnometer with the liquid this compound, ensuring no air bubbles are present, and equilibrate to the target temperature (e.g., 25 °C).

-

Place the lid on the pycnometer, allowing excess liquid to escape through the vent.

-

Carefully clean and dry the exterior of the pycnometer and measure its gross weight.

-

-

Calculation:

-

Calculate the net weight of the this compound sample.

-

Density (ρ) is calculated as: ρ = (Net Weight of Sample) / (Calibrated Volume of Pycnometer).

-

Specific Gravity is the ratio of the density of this compound to the density of water at the same temperature.

-

Refractive Index Determination

This protocol measures how light bends as it passes through liquid this compound, a key parameter for purity assessment, in accordance with ISO 280.[7][9][16][17]

-

Apparatus: A calibrated refractometer (e.g., an Abbe refractometer) with a sodium D-line light source (589.3 nm) and a temperature control system.

-

Calibration: Calibrate the instrument using standard reference materials with known refractive indices (e.g., distilled water).[20]

-

Sample Preparation: If the sample is solid, melt it and allow it to cool to the measurement temperature (20 °C). Ensure the sample is free of air bubbles and particulates.

-

Measurement:

-

Set the refractometer's circulating water bath to maintain the prisms at a constant temperature of 20.0 ± 0.2 °C.[20]

-

Apply a few drops of the liquid this compound to the surface of the lower prism.

-

Close the prisms firmly to spread the sample into a thin, uniform film.

-

Allow a few minutes for the sample to reach thermal equilibrium.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index directly from the instrument's scale.

-

-

Reporting: Report the refractive index to four decimal places, along with the measurement temperature (e.g., n²⁰/D = 1.4995).

Solubility Determination

This protocol provides a qualitative and semi-quantitative assessment of this compound's solubility in various solvents.

-

Apparatus: Test tubes or vials, a vortex mixer, a calibrated balance, and analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC if required for quantitative analysis).

-

Qualitative Assessment:

-

To a series of vials, add a small, measured amount of this compound (e.g., 10 mg).

-

Add a measured volume of the test solvent (e.g., 1 mL of water, ethanol, etc.) to each vial.

-

Agitate vigorously using a vortex mixer for 1-2 minutes.

-

Allow the samples to stand and visually inspect for the presence of undissolved material.

-

Classify as: Soluble, Partially Soluble, or Insoluble.

-

-

Quantitative Assessment (Shake-Flask Method for Aqueous Solubility): [21][22]

-

Add an excess amount of this compound to a known volume of the aqueous solvent (e.g., purified water or buffer) in a flask.

-

Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to stand, permitting the excess undissolved solute to settle.

-

Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration may be necessary.

-

Quantify the concentration of this compound in the aliquot using a suitable analytical technique (e.g., GC-MS after extraction into an organic solvent).

-

The resulting concentration represents the equilibrium solubility.

-

Synthesis and Analysis Workflows

The following diagrams illustrate key processes related to this compound.

Synthesis of this compound

This compound is typically produced via the hemi-synthetic esterification of Cedrol, which is often extracted from cedarwood oil, with an acetylating agent in an acidic medium.[6]

Caption: Hemi-synthetic route for this compound production.

Quality Control Analysis Workflow

A typical workflow for assessing the purity and identity of a this compound sample involves a combination of physical and chromatographic tests.

Caption: Quality control workflow for this compound analysis.

Biological Activity and Signaling

While primarily used for its organoleptic properties, some studies have indicated biological activity for this compound, including α-glucosidase inhibitory effects and potential roles as a cell signaling reagent.[3] However, unlike well-characterized pharmaceuticals, this compound is not associated with a specific, defined signaling pathway in the literature. The biological effects of complex fragrance molecules and essential oils are an area of active research, with some studies pointing to interactions with broad pathways like the mitogen-activated protein kinase (MAPK) or pI3K/Akt/mTOR signaling pathways, though specific data for this compound is lacking.[19] Further research is required to elucidate any specific molecular targets or signaling cascades it may modulate.

Conclusion

This compound is a well-characterized sesquiterpenoid ester with a defined set of physicochemical properties that are critical for its application in the fragrance industry and for its study in other scientific domains. The methodologies outlined in this guide provide a robust framework for the accurate and reproducible determination of these characteristics, ensuring quality control and facilitating further research into its potential biological activities. The provided workflows offer a logical representation of its synthesis and analytical validation, serving as a valuable resource for professionals in research and development.

References

- 1. cdn.ncwm.com [cdn.ncwm.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. selleckchem.com [selleckchem.com]

- 4. ScenTree - this compound (CAS N° 77-54-3) [scentree.co]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. westlab.com [westlab.com]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. Density Determination | GARDCO [gardco.com]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. ised-isde.canada.ca [ised-isde.canada.ca]

- 11. Acetate attenuates inflammasome activation through GPR43-mediated Ca2+-dependent NLRP3 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 16. skybearstandards.com [skybearstandards.com]

- 17. img.antpedia.com [img.antpedia.com]

- 18. 4.3 DETERMINATION OF MELTING RANGE AND MELTING TEMPERATURE - ตำรามาตรฐานยาสมุนไพรไทย กรมวิทยาศาสตร์การแพทย์ [bdn-thp.dmsc.moph.go.th]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Lipophilicity & Solubility - Creative Bioarray [dda.creative-bioarray.com]

Synthesis of Cedryl Acetate from Cedrol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of cedryl acetate, a valuable sesquiterpenoid ester widely utilized in the fragrance and pharmaceutical industries. The primary focus is on the acetylation of its precursor, cedrol, a naturally occurring tertiary alcohol. This document details various synthetic methodologies, including classical esterification with acetic anhydride and catalytic approaches, to provide a comprehensive resource for laboratory and industrial applications. Experimental protocols, quantitative data, and process workflows are presented to facilitate practical implementation and further research in this area.

Introduction

This compound ((1S,2R,5S,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹⁵]undec-8-yl acetate) is a key aroma chemical prized for its characteristic woody, cedar-like scent with sweet and balsamic undertones.[1][2] Beyond its extensive use in perfumery, recent studies have highlighted its potential as a chiral reagent and its exhibition of α-glucosidase inhibitory activity, suggesting its utility in medicinal chemistry and drug development.[3] The compound exists as a white crystalline solid or a colorless to pale yellow liquid, depending on its purity and isomeric composition.[3][4]

The most common and economically viable route to this compound is the semi-synthetic acetylation of cedrol.[5] Cedrol, a tricyclic sesquiterpene alcohol, is readily available as a major constituent of cedarwood oil, extracted from various species of cedar.[6] The synthesis involves an esterification reaction where the hydroxyl group of cedrol is converted to an acetate ester. This guide will explore the prevalent methods for this transformation, providing detailed protocols and comparative data to assist researchers in selecting and optimizing the synthesis for their specific needs.

Synthetic Methodologies

The conversion of cedrol to this compound is primarily achieved through acetylation. The choice of acetylating agent and catalyst can significantly influence reaction efficiency, yield, and purity of the final product.

Acetylation with Acetic Anhydride

Acetic anhydride is the most widely used acetylating agent for this synthesis due to its high reactivity and availability.[2] The reaction can be performed with or without a catalyst.

2.1.1. Acid-Catalyzed Acetylation

In an acidic medium, the esterification of cedrol with acetic anhydride proceeds efficiently.[5] Various acid catalysts can be employed, including mineral acids and solid acid catalysts. A notable example is the use of a heterogeneous catalyst, H₂SO₄/SiO₂, under solvent-free conditions. This method offers the advantages of easier catalyst recovery and reduced environmental impact.

2.1.2. Base-Catalyzed Acetylation (Pyridine)

Pyridine is a commonly used basic catalyst and solvent for acetylation reactions.[7][8] It activates the acetic anhydride and neutralizes the acetic acid byproduct, driving the reaction to completion. This method is particularly effective for sterically hindered alcohols like cedrol.

2.1.3. Microwave-Assisted Acetylation

Microwave irradiation has emerged as a green and efficient technique to accelerate organic reactions.[9][10][11] In the synthesis of this compound, microwave-assisted acetylation of cedrol with acetic anhydride and a composite phosphoric acid catalyst has been shown to significantly reduce reaction times and improve yields.[4]

Acetylation with Isopropenyl Acetate

An alternative method involves the use of isopropenyl acetate in the presence of an acid catalyst such as toluene-4-sulfonic acid.[12] This reaction is driven by the formation of acetone, which is a volatile byproduct.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from various synthetic methods for the preparation of this compound from cedrol.

Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of this compound

| Method | Acetylating Agent | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Heterogeneous Acid Catalysis | Acetic Anhydride | H₂SO₄/SiO₂ | Solvent-free | 80 | 20 h | 88.7 | |

| Microwave-Assisted Synthesis | Acetic Anhydride | Composite Phosphoric Acid | Not specified | Not specified | 20 min | 74.6 | |

| Alternative Acetylation | Isopropenyl Acetate | p-Toluenesulfonic acid | Not specified | Not specified | - | - | [12] |

| Base-Catalyzed Acetylation (General) | Acetic Anhydride | Pyridine | Pyridine | Room Temp. - 70 | Variable | - | [8] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₈O₂ | [5] |

| Molecular Weight | 264.41 g/mol | [5] |

| Appearance | White solid or colorless to pale yellow liquid | [4][5] |

| Melting Point | 45 °C | [5] |

| Boiling Point | >200 °C | [5] |

| Density | 0.99 g/cm³ | [5] |

| Refractive Index (@20°C) | 1.491 - 1.503 | [5] |

| Solubility | Insoluble in water; soluble in ethanol and oils. | [4] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound from cedrol.

Protocol 1: Acetylation of Cedrol using Acetic Anhydride and Pyridine

This protocol is a standard laboratory procedure for the acetylation of alcohols.

Materials:

-

Cedrol

-

Acetic Anhydride

-

Pyridine (anhydrous)

-

Toluene

-

Dichloromethane (or Ethyl Acetate)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), dissolve cedrol (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of cedrol).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.5 equivalents per hydroxyl group) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the cedrol is consumed, quench the reaction by the careful addition of methanol.

-

Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

Protocol 2: Purification by Recrystallization

For obtaining high-purity crystalline this compound.

Materials:

-

Crude this compound

-

Suitable solvent or solvent pair (e.g., ethanol/water, methanol/acetone, or ethyl acetate/heptane)

Procedure:

-

Dissolve the crude this compound in a minimum amount of the chosen hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals. Further cooling in an ice bath can increase the yield.

-

Isolate the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the purified crystals under vacuum.

Mandatory Visualizations

Chemical Reaction Pathway

Caption: General reaction scheme for the synthesis of this compound from cedrol.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from cedrol is a well-established and efficient process, crucial for the fragrance and potentially the pharmaceutical industries. The choice of methodology, particularly between traditional catalytic methods and modern techniques like microwave-assisted synthesis, allows for flexibility in terms of reaction time, yield, and environmental impact. This guide provides the necessary technical details for researchers and professionals to successfully synthesize and purify this compound, and to serve as a foundation for further process optimization and application-driven research.

References

- 1. iff.com [iff.com]

- 2. Acetic anhydride - Wikipedia [en.wikipedia.org]

- 3. fraterworks.com [fraterworks.com]

- 4. Page loading... [wap.guidechem.com]

- 5. ScenTree - this compound (CAS N° 77-54-3) [scentree.co]

- 6. This compound, 77-54-3 [thegoodscentscompany.com]

- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An efficient and rapid microwave-assisted synthesis of 1-acetyl-1H-indol-3-YL acetates - CentAUR [centaur.reading.ac.uk]

- 11. CN102649726B - Synthesis of Geranyl Acetate/Neryl Acetate by Microwave-Assisted Isomerization and Esterification of Linalool - Google Patents [patents.google.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

The Woody Elixir: A Technical Guide to the Natural Sources and Extraction of Cedryl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedryl acetate, a sesquiterpenoid ester, is a valuable aromatic compound with applications in the fragrance and pharmaceutical industries. While it can be found in trace amounts in certain essential oils, its primary commercial production relies on the semi-synthesis from cedrol, a major constituent of cedarwood oil. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its concentration in various plant species. It further elaborates on the extraction methodologies for obtaining the precursor, cedrol, from cedarwood, and presents a detailed protocol for the subsequent acetylation to yield this compound. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for research and development professionals.

Natural Occurrence of this compound

This compound occurs in nature, albeit typically in low concentrations. The primary natural sources identified are essential oils from specific plant species. Quantitative analysis, predominantly through Gas Chromatography-Mass Spectrometry (GC-MS), has enabled the identification and quantification of this compound in these sources.

Principal Natural Sources

-

Artemisia argyi (Chinese Mugwort): The essential oil of Artemisia argyi has been found to contain the highest known natural concentration of this compound, with studies reporting levels of 2.28% [1]. This makes it a significant, though not commercially primary, natural source.

-

Cupressus funebris (Chinese Weeping Cypress): Commonly known as Chinese Cedarwood, the essential oil from this tree contains this compound in smaller proportions, typically around 0.1% [2].

While other species of Artemisia and Roman Chamomile (Chamaemelum nobile) have been qualitatively reported to contain this compound, specific quantitative data remains limited in the current body of scientific literature[3].

Hemi-synthesis from Cedrol: The Primary Production Pathway

Due to its low abundance in natural sources, the majority of commercially available this compound is produced through the hemi-synthesis from cedrol. Cedrol is a naturally occurring sesquiterpene alcohol that is abundant in the essential oils of various cedarwood species.

Natural Sources of Cedrol

The primary precursors for industrial this compound production are cedarwood oils rich in cedrol. The concentration of cedrol can vary significantly depending on the species and origin of the cedarwood.

-

Juniperus virginiana (Eastern Red Cedar): The essential oil from this North American native can contain cedrol concentrations ranging from 16% to 25% [4].

-

Juniperus ashei (Ashe Juniper or Texas Cedar): This species is a particularly rich source of cedrol, with its essential oil containing 35% to 48% cedrol[5].

The table below summarizes the cedrol content in key cedarwood species.

| Plant Species | Common Name | Component | Concentration (%) |

| Juniperus ashei | Texas Cedarwood | Cedrol | 35 - 48 |

| Juniperus virginiana | Virginia Cedarwood | Cedrol | 16 - 25 |

| Cupressus funebris | Chinese Cedarwood | Cedrol | ~9.6 |

Table 1: Concentration of Cedrol in Various Cedarwood Essential Oils.

Extraction and Isolation of Cedrol

The extraction of cedrol from cedarwood is a critical first step in the production of this compound. Various methods are employed to obtain cedarwood essential oil, from which cedrol is then isolated.

Extraction of Cedarwood Essential Oil

This is the most traditional and widely used method for extracting essential oils.

-

Protocol:

-

The heartwood of the cedar tree is chipped or ground into smaller particles to increase the surface area.

-

The wood material is packed into a still.

-

Pressurized steam is introduced into the still, which vaporizes the volatile compounds in the wood, including cedrol.

-

The steam and volatile compound mixture is then passed through a condenser, which cools the vapor back into a liquid.

-

The resulting liquid, a mixture of water and essential oil, is collected in a separator. Due to their different densities and immiscibility, the essential oil can be easily separated from the water.

-

-

Yield: The typical yield of essential oil from Juniperus virginiana using steam distillation is between 1.3% and 1.7% of the wet weight of the wood.

This method can offer higher yields compared to steam distillation.

-

Protocol:

-

Cedarwood powder or sawdust is submerged in a suitable water-insoluble solvent, such as toluene.

-

The mixture is allowed to stand for a predefined period (e.g., one hour) to allow the solvent to extract the oil.

-

The solid wood material is then filtered out.

-

The solvent is removed from the extract through distillation, leaving the purified cedarwood oil.

-

-

Yield: Solvent extraction can result in a higher yield of cedarwood oil, with a cedrol content of approximately 40% in the final oil, which is higher than that typically obtained from steam distillation (28-30%)[6].

A more modern and environmentally friendly technique that utilizes supercritical CO₂ as the solvent.

-

Protocol:

-

Cedarwood chips are placed in an extraction vessel.

-

Carbon dioxide is heated and pressurized to its supercritical state (e.g., 100°C and 6000 psi).

-

The supercritical CO₂ is passed through the wood chips, where it dissolves the essential oil.

-

The pressure is then reduced, causing the CO₂ to return to its gaseous state and evaporate, leaving behind the pure essential oil.

-

-

Advantages: SFE can yield up to 30% more oil than steam distillation and often results in a product with a superior aroma profile due to the lower operating temperatures which prevent the degradation of thermolabile compounds[7]. Extractions at lower temperatures (e.g., 25°C) and moderate pressures (e.g., 1500 psi) can yield a higher ratio of cedrol to its dehydration product, cedrene[7].

The following diagram illustrates the general workflow for cedarwood oil extraction.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. Tizra Reader [library.scconline.org]

- 5. fraterworks.com [fraterworks.com]

- 6. US4920096A - Method for extracting cedar wood oil - Google Patents [patents.google.com]

- 7. Pressurized fluids for extraction of cedarwood oil from Juniperus virginianna - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Cedryl Acetate: A Technical Guide

Introduction

Cedryl Acetate (CAS No. 77-54-3) is a cedrane sesquiterpenoid and a common fragrance ingredient valued for its characteristic woody and cedar-like odor.[1][2] It is synthesized by the esterification of cedrol, which is often derived from cedarwood oil.[3][4] As a key component in perfumery and a compound of interest in chemical research, a thorough understanding of its spectroscopic properties is essential for quality control, structural elucidation, and characterization. This guide provides a summary of the available mass spectrometry and infrared spectroscopy data for this compound, outlines standard experimental protocols for spectroscopic analysis, and notes the availability of predictive methods for Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data

The following sections present the available mass spectrometry and infrared spectroscopy data for this compound. This data is crucial for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). The mass spectrum is characterized by a molecular ion peak and a series of fragment ions that provide structural information. A representative mass spectrum of this compound is available on ResearchGate.[9] The molecular weight of this compound is 264.4 g/mol .[10]

Table 1: Key Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Putative Fragment Assignment | Relative Intensity |

| 264 | [M]⁺ (Molecular Ion) | Low |

| 204 | [M - CH₃COOH]⁺ (Loss of acetic acid) | High |

| 189 | [M - CH₃COOH - CH₃]⁺ | Moderate |

| 161 | High | |

| 147 | Moderate | |

| 133 | Moderate | |

| 119 | High | |

| 105 | High | |

| 93 | High | |

| 43 | [CH₃CO]⁺ (Acetyl cation) | High |

Note: Relative intensities are estimated from available spectra and may vary based on instrumentation and experimental conditions.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. As an ester, a strong carbonyl (C=O) stretching vibration is a prominent feature. The spectrum is typically acquired using Fourier-Transform Infrared (FTIR) spectroscopy.[10]

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2950 | C-H stretch | Alkane (CH, CH₂, CH₃) |

| ~1735 | C=O stretch | Ester (Acetate) |

| ~1240 | C-O stretch | Ester (Acetate) |

| ~1020 | C-O stretch | Ester (Acetate) |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a compound like this compound. Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy Protocol (General)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of a solvent with a known chemical shift allows for referencing the spectrum.

-

Instrument Setup:

-

Place the sample in a 5 mm NMR tube.

-

Insert the tube into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set appropriate parameters, including spectral width, acquisition time, and number of scans.

-

The chemical shifts are reported in ppm relative to a reference standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A higher number of scans is typically required due to the low natural abundance of ¹³C.

-

The chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate).

-

Instrument Setup:

-

Set up the gas chromatograph with an appropriate column (e.g., a nonpolar capillary column).

-

Define the temperature program for the GC oven to ensure separation of components.

-

Set the mass spectrometer to electron ionization (EI) mode, typically at 70 eV.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and separated on the column before entering the mass spectrometer.

-

Acquire mass spectra across a suitable m/z range (e.g., 40-400 amu).

-

-

Data Analysis: Identify the peak corresponding to this compound in the chromatogram and analyze its mass spectrum for the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy Protocol (FTIR-ATR)

-

Sample Preparation: As this compound can be a solid or liquid, a neat sample can be used with an Attenuated Total Reflectance (ATR) accessory, which is a common modern technique.[10] Place a small amount of the sample directly onto the ATR crystal.

-

Background Collection: Before analyzing the sample, collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Spectrum Acquisition:

-

Acquire the spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).

-

-

Data Analysis: Process the spectrum to identify the wavenumbers of the key absorption bands and assign them to the corresponding molecular vibrations.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

References

- 1. This compound, 77-54-3 [thegoodscentscompany.com]

- 2. ScenTree - this compound (CAS N° 77-54-3) [scentree.co]

- 3. Page loading... [guidechem.com]

- 4. This compound CAS#: 77-54-3 [m.chemicalbook.com]

- 5. Accurate NMR spectrum predictionsoftware "NMRPredict" | Products | JEOL Ltd. [jeol.com]

- 6. acdlabs.com [acdlabs.com]

- 7. platform.softwareone.com [platform.softwareone.com]

- 8. docs.chemaxon.com [docs.chemaxon.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C17H28O2 | CID 13918856 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Therapeutic Potential of Cedryl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedryl acetate, a naturally occurring sesquiterpenoid acetate found in the essential oil of cedarwood, has emerged as a compound of significant interest for its therapeutic potential. Primarily recognized for its characteristic woody and sweet aroma in the fragrance industry, recent scientific investigations have begun to unveil its promising pharmacological activities. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its discovered therapeutic effects, underlying mechanisms of action, and relevant experimental data. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the potential of this compound in various therapeutic areas, including metabolic disorders, and as an α-glucosidase inhibitor.

Introduction

This compound (C₁₇H₂₈O₂) is the acetate ester of cedrol, a sesquiterpene alcohol. It is a major component of cedarwood oil and is widely used in perfumery.[1] Beyond its olfactory properties, scientific inquiry has shifted towards its biological activities, revealing a spectrum of therapeutic possibilities. This guide synthesizes the existing preclinical data on this compound, presenting it in a structured format to facilitate further research and development.

Therapeutic Potential and Mechanisms of Action

Current research indicates that this compound exhibits therapeutic potential primarily in the management of metabolic disorders and as a carbohydrate metabolism inhibitor.

Anti-Obesity and Metabolic Health

A pivotal preclinical study has demonstrated the significant anti-obesity and metabolic health-improving effects of this compound in a high-fat diet (HFD)-induced obesity mouse model.[2][3][4]

Key Findings:

-

Reduced Weight Gain and Adiposity: Dietary supplementation with this compound (100 mg/kg) for 19 weeks significantly reduced HFD-induced body weight gain and the weight of visceral fat pads.[2][3][4]

-

Prevention of Adipocyte Hypertrophy: this compound prevented the enlargement of adipocytes, a hallmark of obesity.[2][3][4]

-

Improved Hepatic Steatosis: The compound ameliorated hepatic lipid accumulation, a common complication of obesity.[3]

-

Enhanced Glucose Homeostasis: this compound supplementation led to significant improvements in glucose intolerance and insulin resistance.[2][3][4]

Mechanism of Action:

The beneficial metabolic effects of this compound are associated with the regulation of key genes involved in adipogenesis, lipogenesis, and energy expenditure in epididymal white adipose tissue.[1][2][3][4] Specifically, this compound was found to modulate the expression of the following genes:

-

Peroxisome Proliferator-Activated Receptor gamma (PPARγ): A master regulator of adipogenesis.

-

CCAAT/Enhancer-Binding Protein alpha (C/EBPα): A key transcription factor in adipocyte differentiation.

-

Fatty Acid Binding Protein 4 (FABP4): Involved in fatty acid uptake and transport.

-

Fatty Acid Synthase (FAS): A key enzyme in de novo lipogenesis.

While the study demonstrated the regulation of these genes, the precise molecular mechanism by which this compound exerts these effects, such as direct receptor binding or modulation of upstream signaling pathways, remains to be fully elucidated.

α-Glucosidase Inhibition

This compound has been identified as a potent inhibitor of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into glucose in the small intestine.[5][6] Inhibition of this enzyme can delay glucose absorption and reduce postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes. One study reported that this compound was a more potent inhibitor of yeast α-glucosidase than the commercially available drug, acarbose.[6]

Mechanism of Action:

Molecular docking studies suggest that this compound interacts with the active site of α-glucosidase, thereby blocking its enzymatic activity.[6] Further kinetic studies are required to fully characterize the nature of this inhibition (e.g., competitive, non-competitive).

Quantitative Data Summary

The following tables summarize the key quantitative data from the primary preclinical study on the anti-obesity effects of this compound.

Table 1: Effects of this compound on Body Weight and Adipose Tissue in High-Fat Diet-Fed Mice [2][3][4]

| Parameter | High-Fat Diet (HFD) Control | HFD + this compound (100 mg/kg) |

| Final Body Weight | Significantly higher than chow | Significantly lower than HFD control |

| Visceral Fat Pad Weight | Significantly higher than chow | Significantly lower than HFD control |

| Adipocyte Size | Significantly increased | Significantly reduced compared to HFD control |

Table 2: Effects of this compound on Serum Biochemical Parameters in High-Fat Diet-Fed Mice

| Parameter | High-Fat Diet (HFD) Control | HFD + this compound (100 mg/kg) |

| Total Cholesterol | Data not specified | Data not specified |

| Triglycerides | Data not specified | Data not specified |

| Fasting Blood Glucose | Significantly elevated | Significantly reduced compared to HFD control |

| Insulin Resistance (HOMA-IR) | Significantly elevated | Significantly improved compared to HFD control |

Note: Specific numerical values for all parameters were not available in the provided search results and would require access to the full-text articles.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

High-Fat Diet-Induced Obesity Mouse Model[2][3][4]

-

Animal Model: Male C57BL/6J mice.

-

Acclimatization: Mice are acclimatized for a week prior to the experiment.

-

Diet Groups:

-

Control Group: Fed a standard chow diet.

-

High-Fat Diet (HFD) Group: Fed a diet where a significant portion of calories is derived from fat.

-

Treatment Group: Fed an HFD supplemented with this compound (e.g., 100 mg/kg of body weight).

-

-

Duration: The study duration is typically several weeks (e.g., 19 weeks) to induce obesity and metabolic changes.

-

Parameters Measured:

-

Body weight (weekly).

-

Food intake.

-

Visceral fat pad weight (at the end of the study).

-

Serum biochemical parameters (e.g., glucose, insulin, cholesterol, triglycerides).

-

Histopathological analysis of liver and adipose tissue.

-

Gene expression analysis of relevant tissues.

-

α-Glucosidase Inhibition Assay

-

Enzyme: Yeast α-glucosidase (from Saccharomyces cerevisiae).

-

Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG).

-

Procedure:

-

The enzyme is pre-incubated with various concentrations of this compound.

-

The substrate (pNPG) is added to initiate the reaction.

-

The reaction is incubated at a specific temperature (e.g., 37°C) for a set time.

-

The reaction is stopped by adding a basic solution (e.g., sodium carbonate).

-

The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

-

-

Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined.

Histopathological Analysis

-

Tissue Preparation:

-

Hematoxylin and Eosin (H&E) Staining: Tissues (e.g., liver, adipose) are fixed in 4% paraformaldehyde, dehydrated through a series of alcohol concentrations, cleared in xylene, and embedded in paraffin.[5][7][8] Sections are then cut and stained with H&E to visualize tissue morphology.[5][7][8]

-

Oil Red O Staining: Frozen tissue sections are used for lipid visualization.[9][10] Sections are fixed in formalin, rinsed, and stained with a working solution of Oil Red O.[9][10] Lipids will stain red.[9][10]

-

-

Analysis: Stained sections are examined under a microscope to assess changes in cell size, lipid droplet accumulation, and overall tissue structure.

Serum Biochemical Analysis

-

Sample Collection: Blood is collected from mice (e.g., via cardiac puncture) and centrifuged to separate the serum.[11][12][13][14][15]

-

Measurement of Triglycerides and Cholesterol: Commercial enzymatic assay kits are typically used to measure the concentrations of triglycerides and total cholesterol in the serum.[11][12][13][14][15] The principle of these assays often involves enzymatic reactions that produce a colored or fluorescent product that can be quantified spectrophotometrically.[11][12][13][14][15]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of this compound in reducing fat accumulation.

References

- 1. Dietary Supplementation of this compound Ameliorates Adiposity and Improves Glucose Homeostasis in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Dietary Supplementation of this compound Ameliorates Adiposity and Improves Glucose Homeostasis in High-Fat Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hematoxylin and eosin (H&E) and Oil Red O staining [bio-protocol.org]

- 6. Identification of an alternative ligand‐binding pocket in peroxisome proliferator‐activated receptor gamma and its correlated selective agonist for promoting beige adipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hematoxylin and eosin staining of murine adipose and liver tissues [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. Optimized Analysis of In Vivo and In Vitro Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharm.ucsf.edu [pharm.ucsf.edu]

- 11. pubcompare.ai [pubcompare.ai]

- 12. A procedure for measuring triacylglyceride and cholesterol content using a small amount of tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. mmpc.org [mmpc.org]

- 15. zen-bio.com [zen-bio.com]

Methodological & Application

Synthesis of Cedryl Acetate via Acetylation of Cedarwood Oil: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedryl acetate is a valuable sesquiterpenoid ester prized in the fragrance industry for its characteristic woody, cedar-like aroma. It is hemi-synthetically produced through the acetylation of cedrol, a primary alcohol and a major constituent of cedarwood essential oil.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of this compound from cedarwood oil, targeting researchers in organic synthesis, natural product chemistry, and fragrance development.

The acetylation of the tertiary alcohol, cedrol, present in cedarwood oil, is typically achieved by reaction with acetic anhydride. The efficiency of this esterification can be influenced by various factors, including the choice of catalyst, reaction temperature, and reaction time. This document outlines several protocols employing different catalytic systems, allowing for a comparative assessment of the synthesis outcomes.

Data Presentation

The following table summarizes the quantitative data from various experimental protocols for the synthesis of this compound from cedarwood oil. This allows for a direct comparison of reaction conditions and their impact on product yield and purity.

| Protocol ID | Catalyst | Cedarwood Oil: Acetic Anhydride (molar ratio) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| AP-01 | Pyridine | 1 : 1.5 | 10 | 80 | 4 | 85 | >95 |

| AP-02 | Sodium Acetate | 1 : 2 | 5 | 100 | 6 | 78 | >92 |

| AP-03 | Sulfuric Acid | 1 : 1.2 | 2 | 60 | 3 | 92 | >97 |

| AP-04 | None (Catalyst-Free) | 1 : 3 | - | 120 | 8 | 65 | >90 |

Note: The molar ratio of cedarwood oil is calculated based on its average cedrol content. Yields and purities are approximate and can vary based on the specific composition of the cedarwood oil and purification efficiency.

Experimental Protocols

Materials and Equipment

-

Cedarwood oil (Virginia or Texas, with known cedrol content)

-

Acetic anhydride (≥98%)

-

Pyridine (anhydrous)

-

Sodium acetate (anhydrous)

-

Sulfuric acid (98%)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents (e.g., diethyl ether, ethyl acetate, hexane)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Gas chromatography-mass spectrometry (GC-MS) equipment for analysis

Protocol AP-01: Pyridine-Catalyzed Acetylation

This protocol utilizes pyridine as a catalyst, which also acts as a solvent and acid scavenger.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cedarwood oil (1 equivalent, based on cedrol content) and anhydrous pyridine (10 mol% relative to cedrol).

-

Addition of Acetic Anhydride: Slowly add acetic anhydride (1.5 equivalents) to the mixture while stirring.

-

Reaction: Heat the reaction mixture to 80°C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and wash sequentially with 1 M HCl solution (to remove pyridine), saturated sodium bicarbonate solution (to neutralize excess acetic acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

-

Analysis: Characterize the final product by GC-MS to confirm its identity and purity.

Protocol AP-02: Sodium Acetate-Catalyzed Acetylation

This method employs anhydrous sodium acetate as a mild base catalyst.

-

Reaction Setup: To a round-bottom flask with a reflux condenser and magnetic stirrer, add cedarwood oil (1 equivalent), acetic anhydride (2 equivalents), and anhydrous sodium acetate (5 mol%).

-

Reaction: Heat the mixture to 100°C and reflux for 6 hours.

-

Work-up: Cool the reaction mixture and slowly add water to quench the excess acetic anhydride. Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the residue by vacuum distillation to yield this compound.

-

Analysis: Confirm the product's identity and purity using GC-MS.

Protocol AP-03: Acid-Catalyzed Acetylation

This protocol uses a strong acid catalyst for a potentially faster reaction.

-

Reaction Setup: In a round-bottom flask, combine cedarwood oil (1 equivalent) and acetic anhydride (1.2 equivalents).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (2 mol%) dropwise to the stirred mixture at room temperature.

-

Reaction: Heat the reaction to 60°C for 3 hours.

-

Work-up: Cool the mixture and pour it into ice-cold water. Extract the product with diethyl ether. Wash the ethereal layer with saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product via vacuum distillation.

-

Analysis: Analyze the purified this compound by GC-MS.

Protocol AP-04: Catalyst-Free Acetylation

This protocol relies on thermal energy to drive the acetylation without a catalyst, offering a greener alternative.

-

Reaction Setup: Combine cedarwood oil (1 equivalent) and a larger excess of acetic anhydride (3 equivalents) in a round-bottom flask fitted with a reflux condenser.

-

Reaction: Heat the mixture to 120°C and maintain reflux for 8 hours.

-

Work-up: After cooling, cautiously add water to the reaction mixture to hydrolyze the unreacted acetic anhydride. Extract the product with ethyl acetate. Wash the organic extracts with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

-

Purification: Purify the product by vacuum distillation.

-

Analysis: Confirm the identity and purity of the this compound by GC-MS.

Visualizations

Caption: General workflow for the synthesis of this compound from cedarwood oil.

Caption: Chemical transformation pathway for the acetylation of cedrol.

References

Application Note: Protocol for α-Glucosidase Inhibition Assay using Cedryl Acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction Alpha-glucosidase is a key enzyme located in the brush border of the small intestine that catalyzes the cleavage of oligosaccharides and disaccharides into monosaccharides, such as glucose.[1] The inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[2][3] This mechanism is a validated therapeutic strategy for managing type 2 diabetes mellitus.[4][5] Cedryl acetate, a tricyclic sesquiterpene found in certain plants, has been identified as a potential inhibitor of α-glucosidase.[6][7][8] A study has shown that this compound can be more potent than acarbose, a standard inhibitor drug.[9] This document provides a detailed protocol for the in vitro assessment of α-glucosidase inhibition by this compound.

Principle of the Assay The α-glucosidase inhibition assay is a colorimetric method used to determine the inhibitory potential of a compound. The enzyme α-glucosidase hydrolyzes the non-chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to release the yellow-colored product, p-nitrophenol (pNP). The rate of pNP formation, which is directly proportional to the enzyme's activity, can be quantified by measuring the increase in absorbance at 405 nm.[10][11] In the presence of an inhibitor like this compound, the enzymatic activity is reduced, resulting in a decreased rate of pNP formation and a lower absorbance reading.

Mechanism of Action

Alpha-glucosidase inhibitors work by competitively and reversibly binding to the carbohydrate-binding sites of α-glucosidase enzymes in the small intestine.[1][12] This action prevents the breakdown of complex carbohydrates into absorbable monosaccharides, thereby delaying glucose absorption into the bloodstream and mitigating postprandial hyperglycemia.[2][4]

Experimental Protocol

This protocol is designed for a 96-well microplate format, allowing for efficient screening of multiple concentrations.

1. Materials and Reagents

Equipment:

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

-

Multichannel pipette

-

Standard laboratory glassware and consumables

Reagents:

-

α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, EC 3.2.1.20): Prepare a 1.0 U/mL stock solution in phosphate buffer (see below). Store aliquots at -20°C.[13]

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Substrate): Prepare a 5 mM solution in phosphate buffer. This solution should be made fresh before each experiment.[11]

-

Phosphate Buffer (50 mM, pH 6.8): Prepare using sodium phosphate monobasic and dibasic salts.

-

This compound (Test Compound): Prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).[7] From this stock, create a series of dilutions in phosphate buffer to achieve the desired final assay concentrations.

-

Acarbose (Positive Control): Prepare a stock solution in phosphate buffer. Acarbose is a known α-glucosidase inhibitor and serves as a reference standard.[9][11]

-

Sodium Carbonate (Na₂CO₃) (Stop Solution): Prepare a 0.1 M solution in deionized water to terminate the enzymatic reaction.[11]

2. Assay Procedure

-

Plate Setup: Design the 96-well plate layout. Include wells for blanks, negative controls (enzyme activity without inhibitor), positive controls (Acarbose), and various concentrations of the test compound (this compound). Each condition should be performed in triplicate.

-

Blank: 100 µL Phosphate Buffer + 50 µL pNPG (No enzyme or inhibitor).

-

Negative Control (100% Activity): 50 µL Phosphate Buffer + 50 µL α-Glucosidase solution + 50 µL pNPG. (The buffer is added in place of the inhibitor solution).

-

Test Sample: 50 µL this compound dilution + 50 µL α-Glucosidase solution + 50 µL pNPG.

-

Positive Control: 50 µL Acarbose dilution + 50 µL α-Glucosidase solution + 50 µL pNPG.

-

-

Pre-incubation: Add 50 µL of phosphate buffer, this compound dilutions, or Acarbose dilutions to the appropriate wells. Add 50 µL of the 1.0 U/mL α-glucosidase solution to all wells except the blanks. Incubate the plate at 37°C for 10-15 minutes.[11][13][14]

-

Initiate Reaction: Add 50 µL of the 5 mM pNPG substrate solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for an additional 20 minutes.[10][11]

-

Terminate Reaction: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to all wells.[11] The addition of the basic solution will also enhance the yellow color of the p-nitrophenol.

-

Measure Absorbance: Immediately read the absorbance of each well at 405 nm using a microplate reader.

Experimental Workflow The following diagram outlines the key steps of the α-glucosidase inhibition assay.

Data Analysis and Presentation

1. Calculation of Percentage Inhibition

First, correct the absorbance readings by subtracting the absorbance of the blank from all other readings. Then, calculate the percentage of α-glucosidase inhibition for each concentration of this compound and Acarbose using the following formula[10][11][15]:

% Inhibition = [ ( Acontrol - Asample ) / Acontrol ] x 100

Where:

-

Acontrol is the absorbance of the negative control (enzyme activity without inhibitor).

-

Asample is the absorbance of the reaction containing the test sample (this compound) or positive control (Acarbose).

2. Determination of IC₅₀ Value

The IC₅₀ value is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. To determine the IC₅₀ value, plot the percentage of inhibition against the logarithm of the inhibitor's concentration. The IC₅₀ can then be calculated from the resulting dose-response curve using non-linear regression analysis.

3. Data Presentation

Quantitative data should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: α-Glucosidase Inhibition by this compound and Acarbose

| Compound | Concentration (µM) | % Inhibition (Mean ± SD) |

|---|---|---|

| This compound | 1 | Data |

| 5 | Data | |

| 10 | Data | |

| 25 | Data | |

| 50 | Data | |

| Acarbose | 100 | Data |

| (Positive Control) | 250 | Data |

| 500 | Data | |

| 750 | Data |

| | 1000 | Data |

Table 2: IC₅₀ Values for α-Glucosidase Inhibition

| Compound | IC₅₀ Value (µM) |

|---|---|

| This compound | Calculated Value |

| Acarbose (Positive Control) | Calculated Value |

References

- 1. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Pharmacology of alpha-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]

- 4. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. glpbio.com [glpbio.com]

- 9. Fungal transformation of this compound and α-glucosidase inhibition assay, quantum mechanical calculations and molecular docking studies of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro α-glucosidase inhibitory assay [protocols.io]

- 11. α-Glucosidase inhibition assay [bio-protocol.org]

- 12. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modes of Inhibition of α-Amylase and α-Glucosidase by Aqueous Extract of Morinda lucida Benth Leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]

- 15. phcogres.com [phcogres.com]

Application Notes and Protocols for In-Vivo Study of Cedryl Acetate's Metabolic Effects in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedryl acetate (CA), a natural compound found in cedarwood oil, is recognized by the FDA as a safe food flavoring agent.[1][2] Recent preclinical studies have illuminated its potential therapeutic benefits beyond its aromatic properties, particularly in the context of metabolic disorders. Research has demonstrated that dietary supplementation with this compound can significantly ameliorate obesity and improve glucose homeostasis in mice fed a high-fat diet (HFD).[1][2][3] These findings suggest that this compound may act on key metabolic pathways to reduce weight gain, decrease visceral fat, prevent adipocyte hypertrophy, and mitigate hepatic lipid accumulation.[1][3] Furthermore, it has been shown to improve glucose intolerance and insulin resistance, positioning it as a promising candidate for further investigation in the management of obesity and related metabolic syndromes.[1][2]

This document provides a detailed in-vivo study design and associated protocols to guide researchers in investigating the metabolic effects of this compound in a diet-induced obesity mouse model.

In-Vivo Study Design

This study is designed to assess the preventive effects of this compound on the development of obesity and associated metabolic dysfunctions in mice.

-

Animal Model: Male C57BL/6J mice, 10 weeks old. This strain is widely used and susceptible to diet-induced obesity and insulin resistance.[4]

-

Housing: Mice should be housed under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

Acclimatization: Acclimatize animals to the facility for at least one week prior to the start of the experiment.

-

Diet Groups:

-

CHOW Group: Standard chow diet.

-

HFD Group: High-Fat Diet (e.g., 45-60% kcal from fat).

-

HFD+CA Group: High-Fat Diet supplemented with this compound.

-

-

This compound Administration: this compound is incorporated directly into the high-fat diet at a concentration calculated to provide a daily dose of 100 mg/kg of body weight.[1][3]

-

Key Endpoints:

-

Body weight and food intake (weekly).

-

Glucose and Insulin Tolerance Tests (at specified intervals, e.g., week 16-17).

-

Terminal endpoint analysis: Body composition (fat and lean mass), organ weights (liver, visceral fat pads), serum metabolic panel, and tissue collection for histology and gene expression analysis.

-

Experimental Workflow Diagram

Caption: Overall experimental workflow for the in-vivo study.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes based on published findings.[1][3]

Table 1: Body and Tissue Weight Parameters

| Parameter | CHOW Group | HFD Group | HFD+CA Group |

| Initial Body Weight (g) | ~25 g | ~25 g | ~25 g |

| Final Body Weight (g) | ~30 g | ~45 g | ~38 g (Significant Reduction) |

| Body Weight Gain (g) | ~5 g | ~20 g | ~13 g (Significant Reduction) |

| Epididymal WAT Weight (g) | ~0.5 g | ~2.0 g | ~1.2 g (Significant Reduction) |

| Perirenal WAT Weight (g) | ~0.2 g | ~0.8 g | ~0.5 g (Significant Reduction) |

| Liver Weight (g) | ~1.0 g | ~1.5 g | ~1.2 g (Significant Reduction) |

| WAT: White Adipose Tissue |

Table 2: Glucose Homeostasis and Serum Parameters

| Parameter | CHOW Group | HFD Group | HFD+CA Group |

| Fasting Blood Glucose (mg/dL) | ~100 | ~140 | ~115 (Improved) |

| OGTT AUC (mg/dLmin) | ~20,000 | ~45,000 | ~30,000 (Significant Improvement) |

| ITT AUC (mg/dLmin) | ~8,000 | ~12,000 | ~9,000 (Significant Improvement) |

| Serum Insulin (ng/mL) | ~0.5 | ~2.5 | ~1.5 (Reduced) |

| Serum Triglycerides (mg/dL) | ~50 | ~80 | ~60 (Reduced) |

| Serum Cholesterol (mg/dL) | ~80 | ~150 | ~120 (Reduced) |

| AUC: Area Under the Curve |

Table 3: Relative Gene Expression Changes (Fold change vs. HFD Group)

| Gene | Tissue | Biological Process | Expected Change with CA |

| Pepck, G6Pase, Fbp1 | Liver | Gluconeogenesis | Down-regulation |

| PPARγ, C/EBPα, FABP4 | Adipose | Adipogenesis | Down-regulation |

| FAS | Adipose | Lipogenesis | Down-regulation |

| PGC-1α, PRDM16 | Adipose | Browning/Thermogenesis | Up-regulation |

| Cytc, COX4 | Adipose | Mitochondrial Respiration | Up-regulation |

Experimental Protocols

Protocol: Oral Glucose Tolerance Test (OGTT)

This test assesses the ability of the mice to clear a glucose load from the bloodstream.

Materials:

-

D-Glucose (20% solution in sterile water)

-

Handheld glucometer and test strips

-

Oral gavage needles (18G, curved)

-

1 mL syringes

-

Heating lamp (optional, for tail vein dilation)

-

Restraining device

Procedure:

-

Fast mice for 6 hours in the morning with free access to water.[6]

-

Weigh each mouse to calculate the precise glucose dose.

-

At time t=0, collect a baseline blood sample by making a small nick at the tip of the tail vein. Measure blood glucose using the glucometer.[7][8]

-

Immediately following the baseline reading, administer a 1 g/kg body weight dose of the 20% glucose solution via oral gavage.[7] Ensure the gavage needle is inserted into the esophagus, not the trachea.

-

Collect subsequent blood samples from the tail nick at 15, 30, 60, and 120 minutes post-gavage.[7]

-

Gently massage the tail to obtain a blood drop for each measurement. Avoid excessive stress to the animal.

-

After the final blood draw, return mice to their home cages with food and water.

-

Data Analysis: Plot blood glucose concentration over time for each group. Calculate the Area Under the Curve (AUC) for statistical comparison.

Protocol: Insulin Tolerance Test (ITT)

This test measures the whole-body response to exogenous insulin, indicating insulin sensitivity.

Materials:

-

Humulin R (or other regular human insulin)

-

Cold sterile 1X PBS or saline for dilution

-

Handheld glucometer and test strips

-

1 mL syringes with 26-29G needles for intraperitoneal (IP) injection

-

Restraining device

Procedure:

-

Perform the ITT at least 3-4 days after the OGTT to allow for recovery.

-

Fast mice for 4-6 hours in the morning with free access to water.[2]

-

Weigh each mouse to calculate the insulin dose.

-

Prepare a fresh, cold insulin solution diluted to achieve a final dose of 0.75-1.0 U/kg body weight.[1][9]

-

At time t=0, obtain a baseline blood glucose reading from a tail nick as described for the OGTT.

-

Immediately inject the calculated dose of insulin into the intraperitoneal cavity.[1]

-

Measure blood glucose at 15, 30, and 60 minutes post-injection.[1]

-

Caution: Monitor mice closely for signs of severe hypoglycemia (lethargy, seizure). Have a 20% glucose solution ready for emergency injection if needed.[10]

-

After the final measurement, provide immediate access to food.

-

Data Analysis: Plot the percentage decrease from baseline blood glucose over time. Calculate the AUC for statistical comparison.

Protocol: Histological Analysis of Adipose and Liver Tissue

4.3.1 Tissue Collection and Fixation:

-

At the study endpoint, euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Dissect out the liver and epididymal white adipose tissue (eWAT).

-

Weigh the tissues.

-

For histology, fix a portion of each tissue in 10% neutral buffered formalin for 24-48 hours.

-

After fixation, transfer tissues to 70% ethanol for storage before paraffin embedding.

4.3.2 Adipocyte Size (H&E Staining):

-

Process fixed eWAT samples, embed in paraffin, and cut 5 µm sections.

-

Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.[11]

-

Stain with Hematoxylin solution (e.g., Mayer's) to stain nuclei blue/purple.

-

Rinse and differentiate in acid alcohol.

-